2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
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Overview
Description
2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, bromine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiazolium ring: This is achieved through the reaction of appropriate thioamide and α-haloketone under basic conditions.
Introduction of the bromine atom: This step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling reactions: The final step involves coupling the brominated intermediate with aniline derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating cellular signaling: Influencing signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-propoxybenzoate
- 4-bromo-2-((E)-{[{2-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl (2E)-3-phenyl-2-propenoate
Uniqueness
2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is unique due to its specific structural features, such as the thiazolium ring and the presence of both bromine and phenyl groups
Properties
IUPAC Name |
2-[(E)-2-(4-bromoanilino)prop-1-enyl]-3,4-diphenyl-5H-1,3-thiazol-3-ium-4-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2OS.BrH/c1-18(26-21-14-12-20(25)13-15-21)16-23-27(22-10-6-3-7-11-22)24(28,17-29-23)19-8-4-2-5-9-19;/h2-16,28H,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKIQVTWRBPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=[N+](C(CS1)(C2=CC=CC=C2)O)C3=CC=CC=C3)NC4=CC=C(C=C4)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=[N+](C(CS1)(C2=CC=CC=C2)O)C3=CC=CC=C3)/NC4=CC=C(C=C4)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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